Cas no 872724-04-4 (N-{3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-(2-phenylethyl)ethanediamide)

N-{3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-(2-phenylethyl)ethanediamide structure
872724-04-4 structure
Product name:N-{3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-(2-phenylethyl)ethanediamide
CAS No:872724-04-4
MF:C22H26FN3O5S
MW:463.522347927094
CID:5509239

N-{3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-(2-phenylethyl)ethanediamide Chemical and Physical Properties

Names and Identifiers

    • N'-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-phenylethyl)oxamide
    • N-{3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-(2-phenylethyl)ethanediamide
    • Inchi: 1S/C22H26FN3O5S/c1-16-14-18(23)8-9-19(16)32(29,30)26-12-5-13-31-20(26)15-25-22(28)21(27)24-11-10-17-6-3-2-4-7-17/h2-4,6-9,14,20H,5,10-13,15H2,1H3,(H,24,27)(H,25,28)
    • InChI Key: VKOKYBRPXDYXRY-UHFFFAOYSA-N
    • SMILES: C(NCCC1=CC=CC=C1)(=O)C(NCC1N(S(C2=CC=C(F)C=C2C)(=O)=O)CCCO1)=O

N-{3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-(2-phenylethyl)ethanediamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2002-0553-100mg
N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide
872724-04-4 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F2002-0553-20μmol
N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide
872724-04-4 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F2002-0553-1mg
N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide
872724-04-4 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F2002-0553-3mg
N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide
872724-04-4 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F2002-0553-10mg
N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide
872724-04-4 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F2002-0553-30mg
N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide
872724-04-4 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F2002-0553-20mg
N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide
872724-04-4 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F2002-0553-15mg
N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide
872724-04-4 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F2002-0553-25mg
N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide
872724-04-4 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F2002-0553-50mg
N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide
872724-04-4 90%+
50mg
$160.0 2023-05-17

N-{3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-(2-phenylethyl)ethanediamide Related Literature

Additional information on N-{3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-(2-phenylethyl)ethanediamide

Professional Introduction to Compound with CAS No. 872724-04-4 and Product Name: N-{3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-(2-phenylethyl)ethanediamide

The compound with the CAS number 872724-04-4 and the product name N-{3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-(2-phenylethyl)ethanediamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug discovery and development. The unique structural features of this molecule, particularly its 4-fluoro-2-methylbenzenesulfonyl and 1,3-oxazinan-2-ylmethyl substituents, contribute to its distinctive chemical properties and biological activities.

Recent research in medicinal chemistry has highlighted the importance of heterocyclic compounds in the design of novel therapeutic agents. The 1,3-oxazinan core is a particularly interesting scaffold due to its ability to interact with biological targets in multiple ways. This structural motif has been explored in various drug candidates, demonstrating promising results in preclinical studies. The presence of the 4-fluoro-2-methylbenzenesulfonyl group further enhances the compound's pharmacological profile by introducing electronic and steric effects that can modulate binding affinity and selectivity.

The N-{3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-(2-phenylethyl)ethanediamide structure incorporates an amide linkage between two functional groups, which is a common feature in many bioactive molecules. This amide bond not only contributes to the compound's solubility but also provides a site for hydrogen bonding interactions with biological targets. The 2-phenylethyl group at the other end of the ethanediamide moiety adds another layer of complexity, potentially influencing both the compound's solubility and its ability to cross biological membranes.

One of the most compelling aspects of this compound is its potential as a lead molecule for further drug development. The combination of the 4-fluoro-2-methylbenzenesulfonyl, 1,3-oxazinan, and 2-phenylethyl groups creates a multifaceted pharmacophore that can interact with various biological pathways. Current research is focusing on elucidating the mechanisms by which this compound exerts its effects, with particular interest in its potential applications in treating inflammatory diseases and cancer.

In vitro studies have shown that derivatives of this class of compounds exhibit significant activity against several enzymes involved in disease pathways. The 4-fluoro substituent, in particular, has been found to enhance binding affinity by modulating electronic distributions around the active site. This has led to the hypothesis that compounds with similar structural features may have broad therapeutic applications.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the 1,3-oxazinan ring necessitates specialized synthetic methodologies, often involving cyclization reactions under controlled conditions. The subsequent functionalization with the 4-fluoro-2-methylbenzenesulfonyl group and the final attachment of the 2-phenylethyl moiety further complicate the synthetic route but are crucial for achieving the desired pharmacological properties.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of this compound with greater accuracy. Molecular modeling studies suggest that it may interact with proteins involved in signal transduction pathways, making it a promising candidate for further investigation. These computational approaches are increasingly being used in conjunction with experimental data to accelerate drug discovery processes.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structural features make it an attractive candidate for use in diagnostic tools and biomarkers. Researchers are exploring its utility as a probe for studying enzyme mechanisms and as a tool for developing novel therapeutic strategies.

As our understanding of biological systems continues to grow, so does our appreciation for the complexity and diversity of molecules that can interact with them. The N-{3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-(2-phenylethyl)ethanediamide is a testament to this idea, embodying the cutting-edge research that is shaping the future of medicinal chemistry.

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